molecular formula C29H33N5O6S2 B2736128 4-(piperidine-1-sulfonyl)-N-{3-[4-(piperidine-1-sulfonyl)benzamido]pyridin-4-yl}benzamide CAS No. 396724-88-2

4-(piperidine-1-sulfonyl)-N-{3-[4-(piperidine-1-sulfonyl)benzamido]pyridin-4-yl}benzamide

Cat. No.: B2736128
CAS No.: 396724-88-2
M. Wt: 611.73
InChI Key: VJRHXHZAVINULR-UHFFFAOYSA-N
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Description

4-(piperidine-1-sulfonyl)-N-{3-[4-(piperidine-1-sulfonyl)benzamido]pyridin-4-yl}benzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

The synthesis of 4-(piperidine-1-sulfonyl)-N-{3-[4-(piperidine-1-sulfonyl)benzamido]pyridin-4-yl}benzamide involves multiple steps. One common method includes the reaction of chloroacetamide derivatives with arylamines under reflux conditions . The reaction typically yields moderate to good results, with yields ranging from 51% to 84% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(piperidine-1-sulfonyl)-N-{3-[4-(piperidine-1-sulfonyl)benzamido]pyridin-4-yl}benzamide has several scientific research applications:

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-[3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]pyridin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O6S2/c35-28(22-7-11-24(12-8-22)41(37,38)33-17-3-1-4-18-33)31-26-15-16-30-21-27(26)32-29(36)23-9-13-25(14-10-23)42(39,40)34-19-5-2-6-20-34/h7-16,21H,1-6,17-20H2,(H,32,36)(H,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRHXHZAVINULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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